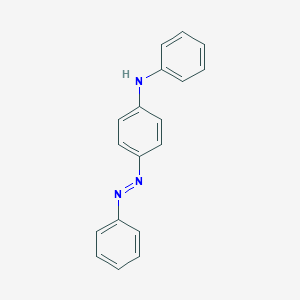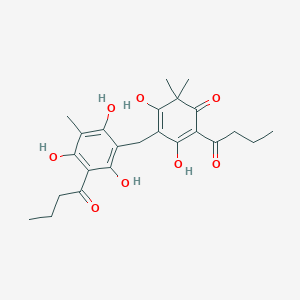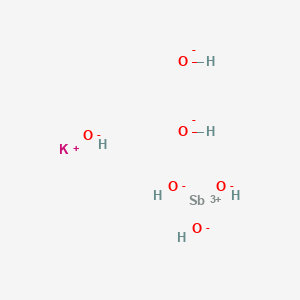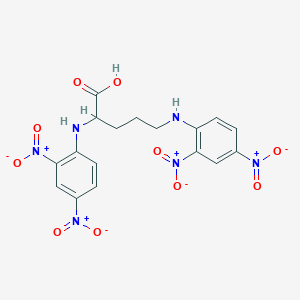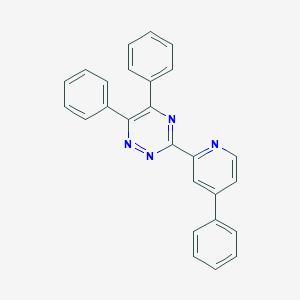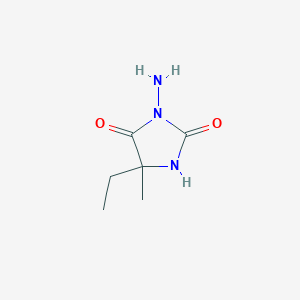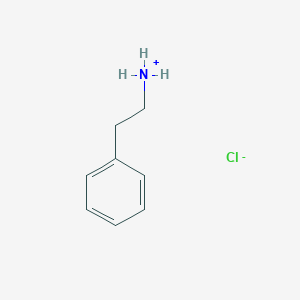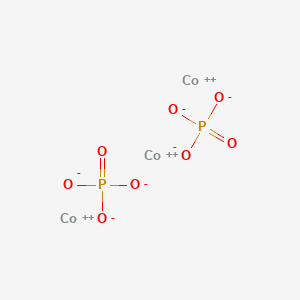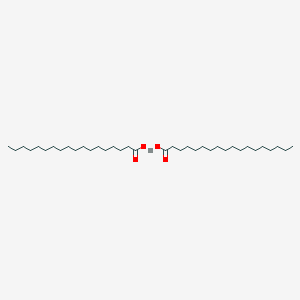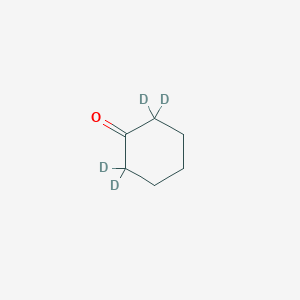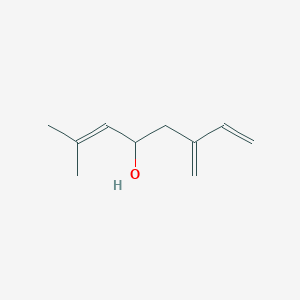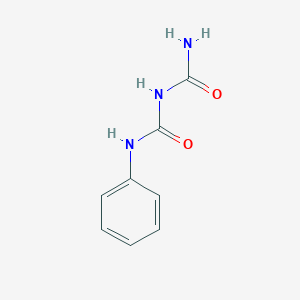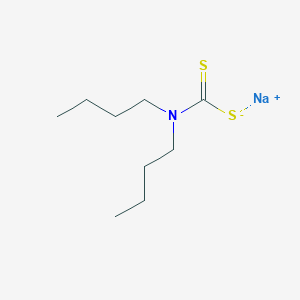
Oxirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxirene is a highly reactive and elusive organic molecule that has been the focus of extensive scientific research in recent years. This molecule has been of great interest to chemists due to its unique structure, which consists of a three-membered ring containing two carbon atoms and one oxygen atom. The synthesis of oxirene has been a significant challenge for chemists, and its properties and potential applications have been the subject of intense investigation.
Aplicaciones Científicas De Investigación
Theoretical Studies and Chemical Bonding
- Oxirene has been the subject of extensive theoretical studies, particularly regarding its chemical bonding and stability. Fowler et al. (1994) conducted ab initio studies on substituted oxirenes, providing insights into their chemical bonding and nature (Fowler, Galbraith, Vacek, & Schaefer, 1994). Vacek et al. (1994) also examined the C2v-symmetry structure of oxirene, revealing different qualitative conclusions regarding its nature depending on the choice of basis set and theoretical method (Vacek, Galbraith, Yamaguchi, Schaefer, Nobes, Scott, & Radom, 1994).
Catalytic Hydrogenation
- Mensah and Kuevi (2008) explored the hydrogenation of oxirene on catalytic sites based on molybdenum disulfide and tungsten disulfide. Their findings indicate that oxirene's hydrogenation to acetaldehyde is feasible on these catalytic sites (Mensah & Kuevi, 2008).
Gas-Phase Detection
- The detection of oxirene in the gas phase has been a significant challenge due to its short lifetime and tendency toward ring opening. Wang et al. (2023) reported the preparation of oxirene in low-temperature matrices and its detection upon sublimation in the gas phase, enhancing our understanding of the stability of cyclic, strained molecules (Wang, Marks, Turner, Mebel, Eckhardt, & Kaiser, 2023).
Interstellar Chemistry
- Turner et al. (2020) investigated the formation of C2H2O isomers, including oxirene, in interstellar ice analogs. Their research contributes to understanding the formation of organic compounds in space, although oxirene remains elusive in these studies (Turner, Koutsogiannis, Kleimeier, Bergantini, Zhu, Fortenberry, & Kaiser, 2020).
Oxirene in Chemical Reactions
- The involvement of oxirene in various chemical reactions, such as the Wolff rearrangement and the epoxyketone-furan rearrangement, has been a subject of interest. Scott et al. (1994) discussed oxirene's role in the Wolff rearrangement, suggesting a low barrier separating it from ketene (Scott, Nobes, Schaefer, & Radom, 1994). Cormier and Francis (1981) studied the epoxyketone-furan rearrangement, providing insights into oxirene intermediates (Cormier & Francis, 1981).
Propiedades
Número CAS |
157-18-6 |
|---|---|
Nombre del producto |
Oxirene |
Fórmula molecular |
C2H2O |
Peso molecular |
42.04 g/mol |
Nombre IUPAC |
oxirene |
InChI |
InChI=1S/C2H2O/c1-2-3-1/h1-2H |
Clave InChI |
BJEYNNFDAPPGST-UHFFFAOYSA-N |
SMILES |
C1=CO1 |
SMILES canónico |
C1=CO1 |
Otros números CAS |
157-18-6 |
Sinónimos |
oxene oxirene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



